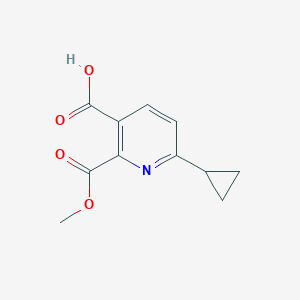
6-Cyclopropyl-2-(methoxycarbonyl)nicotinic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Cyclopropyl-2-(methoxycarbonyl)nicotinic acid is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a cyclopropyl group attached to the pyridine ring, along with two carboxylic acid groups and a methyl ester group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-Cyclopropyl-2-(methoxycarbonyl)nicotinic acid typically involves the cyclopropylation of pyridine derivatives followed by esterification. One common method includes the reaction of cyclopropyl bromide with pyridine-2,3-dicarboxylic acid under basic conditions to introduce the cyclopropyl group. The resulting intermediate is then esterified using methanol and a suitable catalyst to form the methyl ester.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of automated systems and advanced purification techniques ensures the efficient production of high-quality this compound.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl group, leading to the formation of cyclopropyl ketones or carboxylic acids.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: The pyridine ring can participate in various substitution reactions, such as nucleophilic aromatic substitution, to introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents such as halogens, nucleophiles, and bases are employed under controlled conditions to achieve desired substitutions.
Major Products:
Oxidation: Cyclopropyl ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
6-Cyclopropyl-2-(methoxycarbonyl)nicotinic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals
Wirkmechanismus
The mechanism of action of 6-Cyclopropyl-2-(methoxycarbonyl)nicotinic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl group and the ester functionality play crucial roles in its binding affinity and activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .
Vergleich Mit ähnlichen Verbindungen
Pyridine-2,3-dicarboxylic acid: Lacks the cyclopropyl and ester groups, making it less hydrophobic and potentially less bioactive.
Pyridine-2,6-dicarboxylic acid dimethyl ester: Similar ester functionality but different positioning of carboxylic acids, leading to different chemical properties and reactivity.
Cyclopropyl-pyridine derivatives: Various derivatives with different substituents on the pyridine ring, each exhibiting unique chemical and biological properties
Uniqueness: 6-Cyclopropyl-2-(methoxycarbonyl)nicotinic acid stands out due to the presence of both the cyclopropyl group and the methyl ester, which confer distinct chemical reactivity and potential biological activities. Its unique structure makes it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C11H11NO4 |
|---|---|
Molekulargewicht |
221.21 g/mol |
IUPAC-Name |
6-cyclopropyl-2-methoxycarbonylpyridine-3-carboxylic acid |
InChI |
InChI=1S/C11H11NO4/c1-16-11(15)9-7(10(13)14)4-5-8(12-9)6-2-3-6/h4-6H,2-3H2,1H3,(H,13,14) |
InChI-Schlüssel |
STWCBTUPYZCFGE-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=C(C=CC(=N1)C2CC2)C(=O)O |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
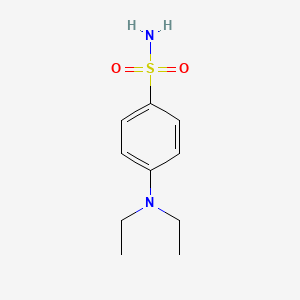
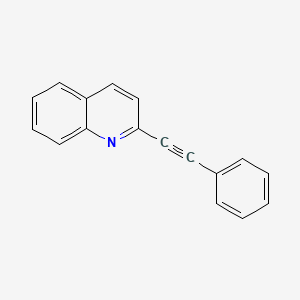
![1-[4-(Methylthio)butyl]cyclopentanecarboxylic acid](/img/structure/B8287107.png)
![Propanoic acid, 3-oxo-3-[(2,2,3,3,3-pentafluoropropyl)amino]-](/img/structure/B8287117.png)
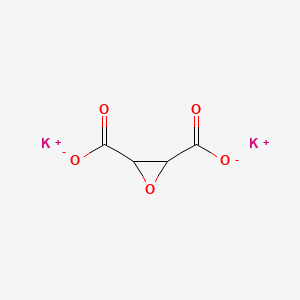
![N-(5-(7-bromoimidazo[1,2-a]pyridin-3-yl)-2-chloropyridin-3-yl)dimethylaminosulfonamide](/img/structure/B8287127.png)
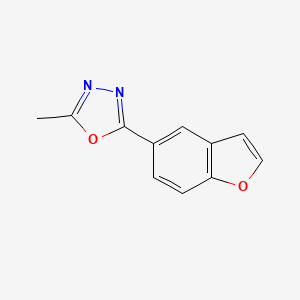
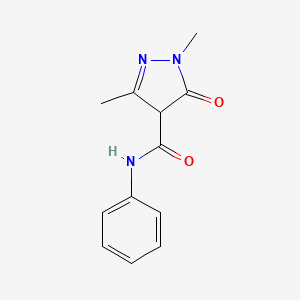



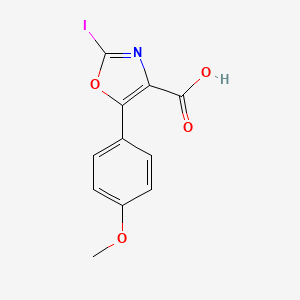
![1-N-[6-ethylthieno[2,3-d]pyrimidin-4-yl]cyclohexane-1,4-diamine](/img/structure/B8287186.png)
![2,8-Dimethoxycarbonyl-4,6-dihydroxy-10-methylpyrido[3,2-g]quinoline](/img/structure/B8287194.png)
